molecular formula C20H21N5O3 B14163579 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide CAS No. 900890-38-2

2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide

Cat. No.: B14163579
CAS No.: 900890-38-2
M. Wt: 379.4 g/mol
InChI Key: OXPONFLOXZWOEV-UHFFFAOYSA-N
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Description

2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide is a complex organic compound that belongs to the class of benzotriazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazine with hexanoyl chloride to form an intermediate, which is then reacted with 2-aminobenzamide under controlled conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the benzotriazinone moiety into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This action helps in controlling blood sugar levels in diabetic patients. The compound may also interact with other enzymes and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide apart is its unique combination of the benzotriazinone and benzamide moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

900890-38-2

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

2-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide

InChI

InChI=1S/C20H21N5O3/c21-19(27)14-8-3-5-10-16(14)22-18(26)12-2-1-7-13-25-20(28)15-9-4-6-11-17(15)23-24-25/h3-6,8-11H,1-2,7,12-13H2,(H2,21,27)(H,22,26)

InChI Key

OXPONFLOXZWOEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=CC=C3C(=O)N

solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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